N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide
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Overview
Description
N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a morpholinopyrimidine moiety, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the final product .
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and morpholinopyrimidine-containing molecules. Examples include:
Thiazole derivatives: Compounds with a thiazole ring, such as thiazole-4-carboxamide and thiazole-5-carboxamide.
Morpholinopyrimidine derivatives: Compounds with a morpholinopyrimidine moiety, such as morpholinopyrimidine-4-carboxamide.
Uniqueness
N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features.
Properties
IUPAC Name |
N,N,4-trimethyl-2-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c1-10-13(15(24)21(2)3)26-16(19-10)20-14(23)11-8-12(18-9-17-11)22-4-6-25-7-5-22/h8-9H,4-7H2,1-3H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCVTHHQMZJAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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